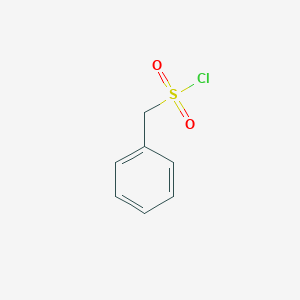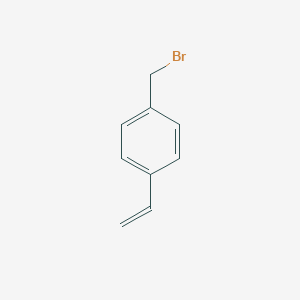
3,3-Diethyloxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethyloxetane is a cyclic organic compound with the molecular formula C6H12O. It is a colorless liquid that is commonly used as a solvent in chemical reactions. 3,3-Diethyloxetane has been the subject of extensive scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3,3-Diethyloxetane is not well understood, but it is believed to interact with various biological molecules and cellular processes. Some studies have suggested that 3,3-Diethyloxetane may have anti-inflammatory and antioxidant properties, although further research is needed to confirm these findings.
Effets Biochimiques Et Physiologiques
3,3-Diethyloxetane has been shown to have a variety of biochemical and physiological effects in laboratory experiments. For example, it has been shown to inhibit the growth of certain types of cancer cells, to reduce inflammation in animal models, and to improve cognitive function in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,3-Diethyloxetane in laboratory experiments is its ability to dissolve a wide range of organic compounds, making it a versatile solvent for various chemical reactions. However, its high cost and potential toxicity are limitations that must be taken into account when considering its use in experiments.
Orientations Futures
There are many potential future directions for research on 3,3-Diethyloxetane. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 3,3-Diethyloxetane and to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 3,3-Diethyloxetane involves the reaction between ethylene oxide and diethylamine. The reaction is typically carried out under high pressure and high temperature conditions, and the resulting product is purified through distillation and other separation techniques.
Applications De Recherche Scientifique
3,3-Diethyloxetane has been used in a variety of scientific research applications, including as a solvent in chemical reactions, as a component in the synthesis of pharmaceuticals and other organic compounds, and as a model system for studying the behavior of cyclic organic compounds.
Propriétés
Numéro CAS |
10196-39-1 |
|---|---|
Nom du produit |
3,3-Diethyloxetane |
Formule moléculaire |
C7H14O |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
3,3-diethyloxetane |
InChI |
InChI=1S/C7H14O/c1-3-7(4-2)5-8-6-7/h3-6H2,1-2H3 |
Clé InChI |
VFYHHERJNPKXIX-UHFFFAOYSA-N |
SMILES |
CCC1(COC1)CC |
SMILES canonique |
CCC1(COC1)CC |
Autres numéros CAS |
10196-39-1 |
Synonymes |
3,3-Diethyloxetane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



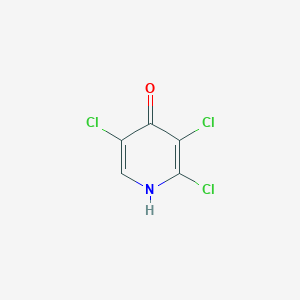
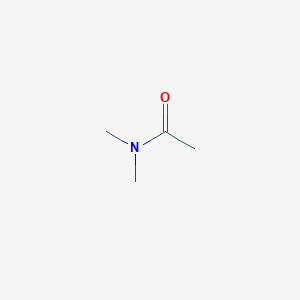
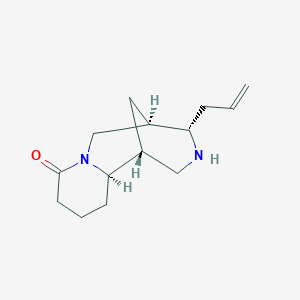
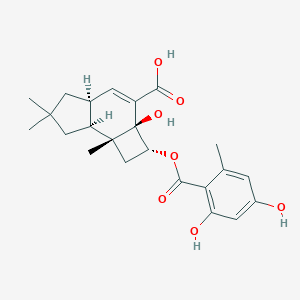
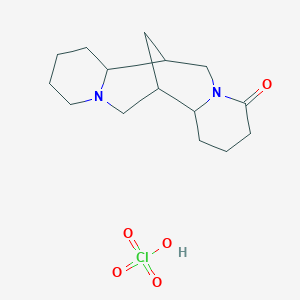
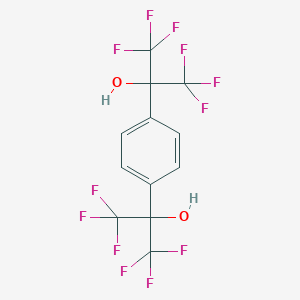
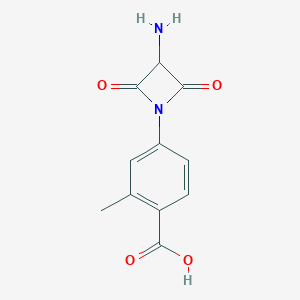
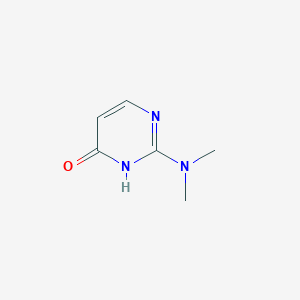
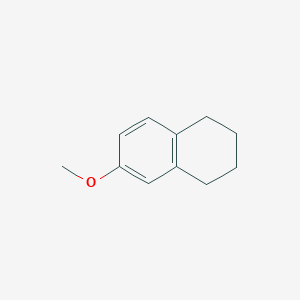
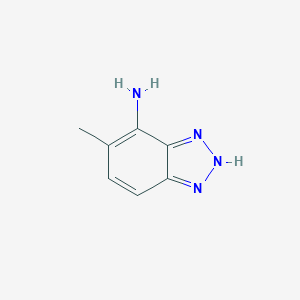
![Thiourea, [2-(trifluoromethyl)phenyl]-](/img/structure/B156821.png)
